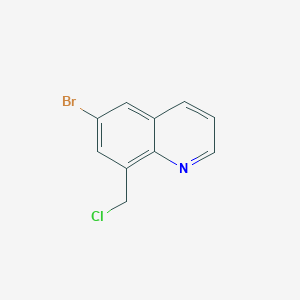

6-Bromo-8-(chloromethyl)quinoline

Description

6-Bromo-8-(chloromethyl)quinoline is a halogenated quinoline derivative characterized by a bromine atom at the 6-position and a chloromethyl (-CH₂Cl) group at the 8-position of the quinoline scaffold. The quinoline core is a bicyclic aromatic system with a nitrogen atom at position 1, making it a privileged structure in medicinal chemistry due to its diverse biological activities and utility as a synthetic intermediate. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the chloromethyl group provides a reactive site for nucleophilic substitution or further functionalization .

Synthetic routes for analogous compounds suggest that bromination at the 6-position can be achieved using reagents like dibromoisocyanuric acid, while the chloromethyl group may be introduced via alkylation or halogenation of a pre-existing methyl group .

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

6-bromo-8-(chloromethyl)quinoline |

InChI |

InChI=1S/C10H7BrClN/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H,6H2 |

InChI Key |

GRYRUFMJFHMJJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)CCl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-(chloromethyl)quinoline typically involves the bromination and chloromethylation of quinoline derivativesThe reaction conditions often involve the use of bromine and chloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby enhancing efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-(chloromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chloromethyl group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different quinoline derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromo-8-(chloromethyl)quinoline has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including antimalarial and anticancer agents.

Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-8-(chloromethyl)quinoline largely depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 6-Bromo-8-(chloromethyl)quinoline with Analogous Quinoline Derivatives

Key Findings:

Reactivity and Functionalization: The chloromethyl group in this compound is more reactive toward nucleophiles (e.g., amines, thiols) compared to bromomethyl or difluoromethyl analogs, enabling tailored derivatization . Bromine at the 6-position allows for palladium-catalyzed cross-coupling, a feature shared with analogs like 6-Bromo-4-chloroquinoline (used in synthesizing kinase inhibitors) .

Difluoromethyl groups (as in 6-Bromo-8-(difluoromethyl)quinoline) introduce steric bulk and metabolic resistance, critical for optimizing pharmacokinetics .

Synthetic Accessibility: Bromomethyl and chloromethyl derivatives are typically synthesized via radical halogenation of methylquinolines using NBS or sulfuryl chloride, respectively . Nitro and amino derivatives (e.g., 6-Bromo-8-nitroquinoline) require sequential functionalization, such as nitration followed by reduction .

Safety and Handling: Chloromethyl and bromomethyl groups pose lachrymatory and alkylating hazards, necessitating strict safety protocols (e.g., fume hoods, PPE) akin to those for 6-Bromo-3,4-dichloro-8-methylquinoline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.